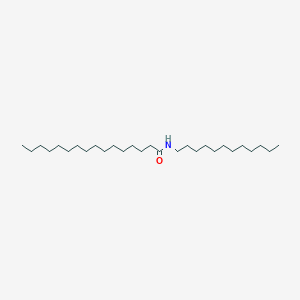

N-dodecylhexadecanamide

Description

Hexadecanamide, a long-chain fatty acid amide, serves as a structural backbone for various derivatives with modified physicochemical and biological properties. These derivatives typically feature substitutions on the amide nitrogen, altering their solubility, stability, and functional applications.

Hexadecanamide with a benzodioxepin-pyrrolidine substituent (CAS: 245329-79-7) .

Properties

CAS No. |

65833-27-4 |

|---|---|

Molecular Formula |

C28H57NO |

Molecular Weight |

423.8 g/mol |

IUPAC Name |

N-dodecylhexadecanamide |

InChI |

InChI=1S/C28H57NO/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(30)29-27-25-23-21-19-14-12-10-8-6-4-2/h3-27H2,1-2H3,(H,29,30) |

InChI Key |

RJYDKFKGWAGGEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-dodecylhexadecanamide can be synthesized through the reaction of dodecylamine with hexadecanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-dodecylhexadecanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-dodecylhexadecanamide, a long-chain fatty amide, has garnered interest in various scientific research applications due to its unique chemical properties. This article explores the compound's applications across multiple fields, including materials science, biomedicine, and environmental science, supported by comprehensive data and case studies.

Applications in Scientific Research

Drug Delivery Systems:

The compound has been investigated for its role in enhancing the solubility and permeability of poorly soluble drugs. Its amphiphilic nature allows it to form micelles that encapsulate hydrophobic drugs, facilitating their transport across biological membranes.

Case Study:

A study published in the Journal of Controlled Release demonstrated that formulations containing this compound significantly improved the oral bioavailability of a poorly soluble anti-cancer drug compared to conventional formulations . The study highlighted the compound's potential as a carrier in targeted therapy.

Environmental Science

Bioremediation:

this compound has shown promise in environmental applications, particularly in bioremediation processes. Its surfactant properties can enhance the solubility of hydrophobic pollutants, making them more accessible for microbial degradation.

Case Study:

Research conducted on soil contaminated with polycyclic aromatic hydrocarbons (PAHs) indicated that adding this compound improved the degradation rates by facilitating microbial access to these hydrophobic compounds . The study emphasized the compound's role in enhancing bioremediation efficiency.

Mechanism of Action

The mechanism of action of N-dodecylhexadecanamide involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of therapeutic agents .

Comparison with Similar Compounds

Hexadecanamide with Benzodioxepin-Pyrrolidine Substituent

- Substituent : A chiral, multifunctional group containing a 3,4-dihydro-2H-1,5-benzodioxepin ring (aromatic oxygen heterocycle) and a pyrrolidinylmethyl moiety.

- The benzodioxepin ring is associated with pharmacological activity (e.g., serotonin receptor modulation in CNS disorders). Hydroxy and pyrrolidine groups may enhance solubility in polar solvents.

N,N-Diphenylhexadecanamide

- Substituent : Two phenyl groups attached to the amide nitrogen.

- Key Features: LogP: High lipophilicity inferred from the aromatic substituents and long alkyl chain.

Physicochemical Properties

Biological Activity

N-Dodecylhexadecanamide, a long-chain fatty acid amide, is gaining attention for its diverse biological activities. This compound is structurally related to other N-acylethanolamines (NAEs) and has been implicated in various physiological processes. This article synthesizes current research findings, case studies, and data on the biological activity of this compound, emphasizing its potential therapeutic applications.

Chemical Structure and Properties

This compound is an amide formed from dodecanoic acid (lauric acid) and hexadecanamine (palmitamine). Its chemical structure can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 425.77 g/mol

This compound exhibits properties typical of long-chain fatty amides, such as high melting points and surfactant characteristics.

1. Anti-Inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects through modulation of signaling pathways. A study on hexadecanamide (a closely related compound) demonstrated its ability to inhibit the NF-κB pathway, which is crucial in regulating inflammatory responses. This effect was mediated by the activation of PPARα (Peroxisome Proliferator-Activated Receptor Alpha), leading to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-1β in mammary epithelial cells challenged with Staphylococcus aureus .

2. Neuroprotective Properties

This compound has been shown to possess neuroprotective properties. Similar compounds have been associated with protection against oxidative stress in neuronal cells. The mechanisms may involve the modulation of endocannabinoid signaling pathways, which are critical for neuronal health and response to stressors .

Table 1: Summary of Biological Activities of this compound

Case Study 1: In Vivo Anti-Inflammatory Activity

In a controlled mouse model, hexadecanamide was administered to assess its effects on mastitis induced by Staphylococcus aureus. Results showed significant reductions in inflammatory markers and restoration of tight junction proteins in mammary epithelial cells, indicating effective barrier repair and inflammation control .

Case Study 2: Neuroprotective Effects in Cell Culture

In vitro studies using neuronal cell lines exposed to oxidative stress revealed that this compound could enhance cell viability and reduce apoptosis rates. This suggests a protective role against neurodegenerative processes potentially linked to the modulation of endocannabinoid pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-dodecylhexadecanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves amidation of hexadecanoic acid with dodecylamine, using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI. Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and temperature (50–80°C). Purity is assessed via HPLC or GC-MS, with impurities often linked to incomplete amine activation or side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from structurally similar amides?

- Methodological Answer: FT-IR confirms the amide bond via C=O stretch (~1640–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹). H NMR distinguishes the dodecyl chain (δ 0.8–1.5 ppm, multiplet) and hexadecanamide backbone (δ 2.1–2.3 ppm, CH adjacent to carbonyl). Mass spectrometry (ESI-MS) provides molecular ion validation (expected [M+H]: 425.5 g/mol) .

Q. What are the standard protocols for evaluating the thermal stability of this compound in material science applications?

- Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) identifies decomposition thresholds. Differential scanning calorimetry (DSC) detects phase transitions. Reproducibility requires calibration with reference standards (e.g., indium) and triplicate runs to account for instrumental variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer: Discrepancies often arise from solvent polarity (log P values) and temperature gradients. Systematic solubility studies should use USP-grade solvents, controlled agitation, and equilibrium time validation (e.g., 24–72 hrs). Data normalization to Hansen solubility parameters improves cross-study comparability .

Q. What experimental design considerations are critical for studying this compound’s self-assembly behavior in colloidal systems?

- Methodological Answer: Variables include concentration (CMC determination via surface tension), pH (amide protonation state), and ionic strength (counterion effects). Dynamic light scattering (DLS) and cryo-TEM are essential for nanostructure characterization. Control experiments must account for surfactant impurities .

Q. How can computational modeling (e.g., MD simulations) complement experimental data on this compound’s interaction with lipid bilayers?

- Methodological Answer: Force fields (e.g., CHARMM36) parametrize the amide group and alkyl chains. Simulation trajectories (≥100 ns) should validate experimental findings, such as membrane penetration depth (via density profiles) and hydrogen-bonding patterns. Cross-validation with NMR or fluorescence quenching data reduces model bias .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s biological activity studies?

- Methodological Answer: Nonlinear regression (e.g., Hill equation) models EC/IC values. Outlier detection (Grubbs’ test) and confidence interval calculation (bootstrapping) address biological variability. Assay normalization to positive/negative controls (e.g., DMSO vehicle) is mandatory .

Methodological Best Practices

- Reproducibility : Document all synthesis steps, instrument calibration details, and raw data archiving protocols (e.g., FAIR principles) .

- Ethical Compliance : Verify chemical safety protocols (e.g., fume hood use, waste disposal) per institutional guidelines, especially for handling amides with unknown toxicity profiles .

- Data Presentation : Use SI units, report uncertainties (e.g., ±SD), and avoid redundant figures. Supplementary materials should include raw chromatograms, crystallographic data, or simulation parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.